2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile
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Overview
Description
2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile is a chemical compound with the molecular formula C10H10N2OS . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The IUPAC name for this compound is (E)-3-(dimethylamino)-2-(thiophene-2-carbonyl)prop-2-enenitrile . The molecular weight is 206.26 . The canonical SMILES representation is CN©C=C(C#N)C(=O)C1=CC=CS1 .Physical and Chemical Properties Analysis
This compound has a boiling point of 409.3ºC at 760 mmHg and a melting point of 151-153ºC . The density is 1.209 g/cm³ . It has 3 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including compounds similar to 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile, have been explored for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. These compounds, utilized in PET scans, help in detecting amyloid deposits, crucial for early detection and evaluation of antiamyloid therapies in Alzheimer's disease. The research underlines the breakthrough of PET amyloid imaging techniques in understanding the pathophysiological mechanisms and progression of Alzheimer's disease, marking a significant step towards early detection and treatment evaluation (Nordberg, 2007).
Fluorescent Properties for Surgical Applications
Methylene blue, a compound with similar chemical properties, has found new applications in intraoperative fluorescent imaging. Its fluorescent properties are being utilized in various surgical techniques, including the visualization of ureters, identification of the parathyroid gland, imaging of pancreatic tumors, detection of breast cancer tumor margins, and sentinel node biopsy in breast cancer. This highlights the potential of compounds with fluorescent capabilities to aid in surgical procedures, improving outcomes with relatively low risk to patients (Cwalinski et al., 2020).
Photocatalytic Water Splitting
Research on photocatalytic materials, including those related to this compound, has shown promise for water splitting into hydrogen and oxygen. These materials, due to their unique properties, are crucial for the development of clean and efficient solar hydrogen production technologies. This area of study contributes significantly towards addressing global energy and environmental issues by providing a sustainable method for hydrogen production (Kudo & Miseki, 2009).
Synthesis and Characterization for Environmental and Health Research
The synthesis and characterization of methylated and thiolated arsenic species, which share a chemical complexity with this compound, are critical for studies on their environmental fate and health effects. Authentic arsenic compounds are synthesized for research, underscoring the importance of chemical synthesis in understanding the environmental and health impacts of arsenic exposure (Cullen et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(thiophene-2-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFGDHPUCKBHT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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